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Compound of Interest

Compound Name:
3-(3-Chlorophenyl)-2'-

methoxypropiophenone

CAS No.: 898762-20-4

Cat. No.: B3023790 Get Quote

Executive Summary & Compound Identity
3-(3-Chlorophenyl)-2'-methoxypropiophenone (CAS: 898762-20-4), chemically defined as

1-(2-methoxyphenyl)-3-(3-chlorophenyl)propan-1-one, represents a specialized scaffold within

the dihydrochalcone family.[1] Unlike its unsaturated chalcone precursors, this molecule

possesses a saturated ethylene bridge, imparting distinct conformational flexibility and

metabolic stability.[1]

In medicinal chemistry, this structure serves as a critical "reverse-amide" or "reverse-ketone"

isostere to various CNS-active agents.[1] While the 3-chlorophenyl moiety is a pharmacophore

hallmark of monoamine transporter inhibitors (e.g., Bupropion, Trazodone), the 2'-methoxy

substitution on the A-ring introduces steric bulk and hydrogen-bond acceptor potential, often

utilized to tune selectivity against cytochrome P450 isoenzymes or to modulate lipophilicity

(LogP).[1]

This guide synthesizes the literature regarding its physicochemical profile, synthetic pathways,

and experimental protocols for its generation and isolation.[1]

Physicochemical Profile
Data aggregated from computational prediction and catalog specifications.[1]
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Property Value / Description Significance

IUPAC Name
1-(2-methoxyphenyl)-3-(3-

chlorophenyl)propan-1-one

Unambiguous chemical

identifier.[1]

Molecular Formula C₁₆H₁₅ClO₂

Molecular Weight 274.74 g/mol

Fragment-based drug

discovery compliant (<300 Da).

[1]

LogP (Predicted) ~4.3
Highly lipophilic; likely CNS

penetrant.[1]

H-Bond Acceptors 2 (Ketone, Methoxy)
Critical for receptor binding

pockets.[1]

Rotatable Bonds 4
High conformational

adaptability.[1]

Structural Class Dihydrochalcone
Privileged scaffold in oncology

and inflammation.[1]

Synthetic Architecture & Literature Review
The synthesis of 3-(3-Chlorophenyl)-2'-methoxypropiophenone is classically approached

through the Claisen-Schmidt condensation followed by selective reduction.[1] This two-step

sequence is favored in literature for its high atom economy and scalability compared to Friedel-

Crafts acylation, which often suffers from regioselectivity issues on the methoxy-substituted

ring.[1]

The Chalcone Route (Primary Pathway)
The most robust literature precedent involves the formation of the unsaturated chalcone

intermediate, (E)-1-(2-methoxyphenyl)-3-(3-chlorophenyl)prop-2-en-1-one.[1]

Condensation: Reaction of 2'-methoxyacetophenone with 3-chlorobenzaldehyde under basic

conditions (NaOH or KOH in Ethanol).[1] The ortho-methoxy group on the acetophenone can

sterically hinder the enolate formation, requiring optimized temperature control (0°C to RT).

[1]
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Reduction: Selective hydrogenation of the

-unsaturated ketone to the saturated ketone.[1] Literature suggests the use of Pd/C with H₂

(low pressure) or transfer hydrogenation (Formic acid/Pd) to avoid dechlorinating the aryl
ring—a common pitfall when reducing chlorophenyl compounds.[1]

Mechanistic Pathway Visualization
The following diagram illustrates the chemical logic, highlighting the critical intermediate and

the selectivity required during reduction.

Step 1: C-C Bond Formation
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Caption: Figure 1. Convergent synthesis via Claisen-Schmidt condensation.[1] Note the risk of

hydrodehalogenation during the reduction step.[1]

Detailed Experimental Protocols
Disclaimer: These protocols are derived from standard methodologies for dihydrochalcone

synthesis and must be validated in a controlled laboratory setting.
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Step 1: Synthesis of the Chalcone Intermediate
Objective: Isolate (E)-1-(2-methoxyphenyl)-3-(3-chlorophenyl)prop-2-en-1-one.[1]

Reagents:

2'-Methoxyacetophenone (1.0 eq, 50 mmol)[1]

3-Chlorobenzaldehyde (1.0 eq, 50 mmol)[1]

Sodium Hydroxide (NaOH), 10% aqueous solution[1]

Ethanol (95%)[1]

Procedure:

Dissolution: In a 250 mL round-bottom flask, dissolve 50 mmol of 2'-methoxyacetophenone

in 50 mL of ethanol.

Addition: Add 50 mmol of 3-chlorobenzaldehyde to the solution. Stir to ensure homogeneity.

Catalysis: Cool the mixture to 0°C in an ice bath. Dropwise, add 15 mL of 10% NaOH

solution over 20 minutes. The solution will likely turn yellow/orange, indicating chalcone

formation.[1]

Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor via

TLC (Hexane:EtOAc 8:2).[1]

Workup: Pour the reaction mixture into 200 mL of ice-water containing dilute HCl (to

neutralize base). The chalcone should precipitate as a solid.[1]

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield the

intermediate.

Step 2: Selective Reduction to Title Compound
Objective: Reduce the alkene without removing the chlorine atom or reducing the ketone.[1]

Reagents:
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Chalcone Intermediate (from Step 1)[1]

Pd/C (5% or 10%), unreduced[1]

Ethyl Acetate or Methanol[1]

Hydrogen Gas (Balloon pressure) or Ammonium Formate (Transfer hydrogenation)[1]

Procedure (Catalytic Hydrogenation):

Setup: Dissolve 10 mmol of the chalcone in 50 mL of Ethyl Acetate. (Ethyl acetate is

preferred over methanol to minimize acetal formation or over-reduction).[1]

Catalyst: Add 5% Pd/C (10 wt% loading relative to substrate).[1] Caution: Pd/C is pyrophoric.

[1]

Hydrogenation: Purge the flask with Nitrogen, then introduce Hydrogen gas via a balloon (1

atm).

Monitoring: Stir vigorously at room temperature. Monitor closely via TLC or HPLC every 30

minutes. Critical: Stop the reaction immediately upon disappearance of the starting material

to prevent reduction of the ketone to the alcohol or hydrodehalogenation (loss of Cl).[1]

Filtration: Filter the mixture through a Celite pad to remove the catalyst.

Isolation: Concentrate the filtrate under reduced pressure. The title compound, 3-(3-
Chlorophenyl)-2'-methoxypropiophenone, is typically obtained as a viscous oil or low-

melting solid.[1]

Pharmacological & Structural Context
While specific pharmacological data for this exact CAS is proprietary or sparse in open

literature, its structural features place it within high-interest chemical space.[1]

Structure-Activity Relationship (SAR) Inference[1]
3-Chlorophenyl Motif: This ring is a bioisostere found in Trazodone and Bupropion.[1] The

chlorine atom at the meta position increases lipophilicity and metabolic stability against ring
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oxidation, often enhancing affinity for monoamine transporters (SERT/DAT).[1]

2'-Methoxy Propiophenone Core: The ortho-methoxy group restricts the rotation of the

phenyl ring relative to the carbonyl, locking the molecule in a specific conformation that may

favor binding to specific GPCR pockets.[1] This motif is also seen in Propafenone

(antiarrhythmic) analogs.[1]

Metabolic Stability Workflow
Understanding the metabolic fate is crucial for drug development.[1] The following diagram

outlines the predicted metabolic "soft spots."
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Caption: Figure 2. Predicted metabolic pathways. O-demethylation exposes a phenol for Phase

II conjugation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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